1-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanone
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Overview
Description
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone may involve large-scale synthesis using continuous flow reactors. This allows for efficient and scalable production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((3S,5R)-3,5-dimethylpiperidin-1-yl)ethanone: Similar structure with a piperidine ring instead of a piperazine ring.
1-((3S,5R)-3,5-dimethylpyrrolidin-1-yl)ethanone: Similar structure with a pyrrolidine ring instead of a piperazine ring.
1-((3S,5R)-3,5-dimethylmorpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of a piperazine ring.
Uniqueness
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the piperazine ring. This gives the compound distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
191543-36-9 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
QQAIMPFDNDFHDR-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C |
SMILES |
CC1CN(CC(N1)C)C(=O)C |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C |
Origin of Product |
United States |
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